An In-depth Technical Guide to Fmoc-5-bromo-2-methoxy-L-phenylalanine
An In-depth Technical Guide to Fmoc-5-bromo-2-methoxy-L-phenylalanine
Prepared by: Gemini, Senior Application Scientist
Introduction: A Unique Building Block for Advanced Peptide Synthesis
Fmoc-5-bromo-2-methoxy-L-phenylalanine is a non-canonical amino acid derivative that serves as a pivotal building block for researchers in peptide chemistry, pharmacology, and materials science. Its structure combines the essential features of L-phenylalanine with two critical modifications on the phenyl ring: a bromine atom at the 5-position and a methoxy group at the 2-position. This strategic functionalization offers a unique combination of properties, enabling the synthesis of peptides with enhanced stability, modified conformational properties, and, most significantly, a reactive handle for post-synthetic modifications.
The N-terminus is protected by the fluorenylmethyloxycarbonyl (Fmoc) group, a base-labile protecting group that is the cornerstone of modern solid-phase peptide synthesis (SPPS).[1][2] This guide provides a comprehensive overview of the chemical properties, spectroscopic signature, and practical applications of Fmoc-5-bromo-2-methoxy-L-phenylalanine, with a focus on empowering researchers to effectively integrate this versatile reagent into their synthetic workflows.
Physicochemical and Structural Properties
The unique substitution pattern on the phenyl ring imparts specific characteristics to the molecule, influencing its reactivity, solubility, and steric profile during peptide synthesis.
Core Chemical Data
A summary of the fundamental properties of Fmoc-5-bromo-2-methoxy-L-phenylalanine is presented below for quick reference.
| Property | Value | Source(s) |
| CAS Number | 220497-51-8 | [3] |
| Molecular Formula | C₂₅H₂₂BrNO₅ | [3] |
| Molecular Weight | 496.36 g/mol | |
| Appearance | White to off-white powder | Inferred from similar compounds[1] |
| Stereochemistry | L-configuration | |
| Storage Conditions | Store refrigerated (0-8 °C), desiccated | [1][2][4] |
Structural Analysis
The molecule's structure is defined by three key regions:
-
The L-phenylalanine core: Provides the fundamental amino acid backbone.
-
The N-α-Fmoc group: A bulky, UV-active protecting group that prevents unwanted reactions at the N-terminus during peptide coupling. Its removal is typically achieved under mild basic conditions (e.g., piperidine), which do not affect acid-labile side-chain protecting groups, forming the basis of orthogonal SPPS strategies.[5][6]
-
The Substituted Phenyl Side-Chain:
-
2-Methoxy Group (-OCH₃): This electron-donating group can influence the electronic environment of the aromatic ring and may impart specific conformational preferences to the peptide backbone through steric interactions.
-
5-Bromo Group (-Br): The bromine atom is a key functional handle. It is relatively stable during standard SPPS cycles but can be selectively targeted for post-synthetic modifications, such as palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck).[7][8] This allows for the late-stage introduction of diverse functionalities, including fluorescent probes, biotin tags, or complex organic moieties.
-
Spectroscopic Characterization Profile
Confirming the identity and purity of the amino acid derivative is critical before its use. While a specific spectrum for this exact molecule is not publicly available, its expected spectroscopic signature can be reliably predicted based on data from the parent compound, Fmoc-L-phenylalanine, and an understanding of substituent effects.
-
¹H NMR (Proton NMR): The spectrum would be complex. Key expected signals include:
-
Fmoc Group: A series of multiplets between 7.30 and 7.90 ppm corresponding to the 8 aromatic protons of the fluorenyl system, and signals around 4.2-4.4 ppm for the CH and CH₂ protons adjacent to the carbamate.[9][10]
-
Amino Acid Backbone: An alpha-proton (α-H) signal around 4.5 ppm and two diastereotopic beta-protons (β-H) as a multiplet between 2.9 and 3.2 ppm.[9][10]
-
Substituted Phenyl Ring: The three aromatic protons on the side-chain ring would appear as distinct signals, with chemical shifts influenced by the electron-donating methoxy group and the electron-withdrawing bromine atom.
-
Methoxy Group: A sharp singlet at approximately 3.8-3.9 ppm.
-
-
¹³C NMR (Carbon NMR): The spectrum would show distinct signals for the carbonyl carbons (carboxyl and carbamate), the numerous aromatic carbons of the Fmoc and phenyl rings, and the aliphatic carbons of the backbone and methoxy group. The carbon attached to the bromine atom would exhibit a characteristic shift.[9]
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) using electrospray ionization (ESI) would show a characteristic isotopic pattern for the molecular ion [M+H]⁺ or [M+Na]⁺ due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio). The calculated exact mass for C₂₅H₂₂⁷⁹BrNO₅ is 495.0736.
Application in Solid-Phase Peptide Synthesis (SPPS)
Fmoc-5-bromo-2-methoxy-L-phenylalanine is designed for seamless integration into standard Fmoc-based SPPS protocols.[5][6] The process involves the sequential addition of amino acids to a growing peptide chain that is covalently attached to an insoluble solid support (resin).
The SPPS Cycle: A Step-by-Step Workflow
The incorporation of Fmoc-5-bromo-2-methoxy-L-phenylalanine follows a repetitive cycle of deprotection, activation, and coupling.
Caption: Post-synthetic modification via cross-coupling.
This strategy allows for the precise installation of:
-
Biophysical Probes: Attaching fluorescent dyes or spin labels for structural biology studies.
-
Alternative Aromatic/Alkyl Groups: Modifying the side chain to fine-tune receptor binding affinity or specificity.
-
Cross-linking Agents: Creating stapled or cyclized peptides with constrained conformations to improve stability and cell permeability. [11]
References
-
The Royal Society of Chemistry. (2011). Formation, Characterization and Fluorescence Properties of Silver Nanoclusters within the Hydrogel Matrix. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Fmoc-phenylalanine. PubChem Compound Summary for CID 978331. Retrieved from [Link]
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Talele, T. T. (2020). Fluorinated phenylalanines: synthesis and pharmaceutical applications. Future Medicinal Chemistry, 12(13), 1221–1244. Retrieved from [Link]
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iChemical. (n.d.). Fmoc-2-Methoxy-L-Phenylalanine, CAS No. 206060-41-5. Retrieved from [Link]
- Lee, H. B., & Kim, Y. (2000). Solid-Phase Synthesis of Peptides, Peptidomimetics, and Cyclic Peptides Using Traceless Aromatic Side-Chain Tethered Building Blocks.
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Wang, G. (2012). Post-translational Modifications of Natural Antimicrobial Peptides and Strategies for Peptide Engineering. Current Protein & Peptide Science, 13(4), 292–307. Retrieved from [Link]
- Albericio, F., et al. (2012). Solid-phase synthesis of phenylalanine containing peptides using a traceless triazene linker. The Journal of Organic Chemistry, 77(22), 10148-10154.
-
D'Andrea, L. D., & Romanelli, A. (2021). Natural and Synthetic Halogenated Amino Acids—Structural and Bioactive Features in Antimicrobial Peptides and Peptidomimetics. Molecules, 26(11), 3329. Retrieved from [Link]
- Boto, A., et al. (2021). Site-selective modification of peptide backbones. Organic Chemistry Frontiers, 8(20), 5721-5742.
- Wolfe, R. R., & Chinkes, D. L. (2005). Comparison of different mass spectrometry techniques in the measurement of L-[ring-13C6]phenylalanine incorporation into mixed muscle proteins. Journal of Mass Spectrometry, 40(12), 1564–1570.
- Bartlett, P. A., & Chapman, K. T. (1996). Conformational-restriction of peptides. eScholarship, University of California.
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Oakwood Chemical. (n.d.). Phenylalanine Derivatives. Retrieved from [Link]
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McKay, C. S., & Finn, M. G. (2014). Residue-Specific Peptide Modification: A Chemist's Guide. Chemistry & Biology, 21(9), 1075–1101. Retrieved from [Link]
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Chemistry For Everyone. (2023, August 9). What Is Solid-Phase Peptide Synthesis? [Video]. YouTube. Retrieved from [Link]
- Payne, J. T., et al. (2023). Halogenation of Peptides and Proteins Using Engineered Tryptophan Halogenase Enzymes. International Journal of Molecular Sciences, 24(1), 746.
-
The Royal Society of Chemistry. (2016). Electronic Supplementary Information. Retrieved from [Link]
- Fretz, H. (1996). Solid phase synthesis of peptides containing novel L-phenylalanine derivatives substituted with vicinal tricarbonyl moieties. Tetrahedron Letters, 37(47), 8479–8482.
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